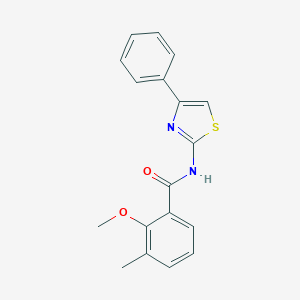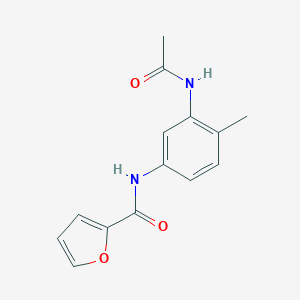
N-(3-acetamido-4-methylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamido-4-methylphenyl)furan-2-carboxamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid uptake and has been found to have analgesic, anti-inflammatory, and neuroprotective effects. In
Wirkmechanismus
AM404 acts as a potent inhibitor of the endocannabinoid uptake by binding to the anandamide transporter protein, thereby increasing the levels of anandamide in the body. Anandamide is known to modulate pain perception, inflammation, and neuroprotection. By inhibiting its uptake, AM404 enhances the effects of anandamide, leading to its analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
AM404 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. AM404 has also been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AM404 in lab experiments is its potency as an inhibitor of the endocannabinoid uptake. This allows researchers to study the effects of anandamide on pain perception, inflammation, and neuroprotection in a more precise manner. However, one of the limitations of using AM404 is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of AM404. One area of research is the development of more potent and selective inhibitors of the endocannabinoid uptake, which can be used to study the effects of anandamide on various physiological processes. Another area of research is the investigation of the potential therapeutic applications of AM404 in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for AM404 can enhance its bioavailability and efficacy in vivo.
Conclusion
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects by inhibiting the uptake of the endocannabinoid anandamide. AM404 has several advantages and limitations for lab experiments and several future directions for research. Further studies are needed to fully understand the potential therapeutic applications of AM404.
Synthesemethoden
AM404 can be synthesized through a multi-step reaction involving the condensation of 4-methylphenylacetic acid with furan-2-carboxylic acid followed by the amidation of the resulting intermediate with acetamide. The final product is obtained through a purification process using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
AM404 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic effects by inhibiting the uptake of the endocannabinoid anandamide, which is known to modulate pain perception. AM404 has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, AM404 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
N-(3-acetamido-4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-9-5-6-11(8-12(9)15-10(2)17)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
HBGNZEPMPFIWOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



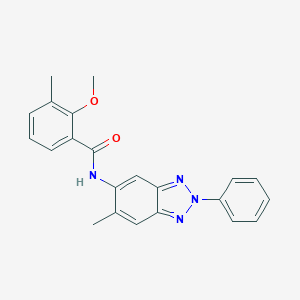
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)
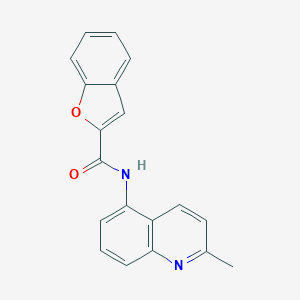
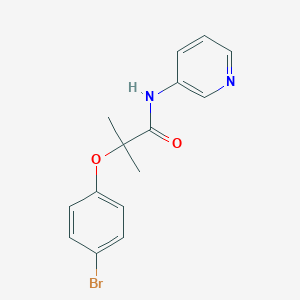
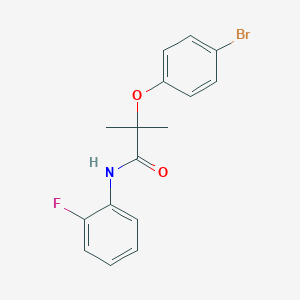
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)
